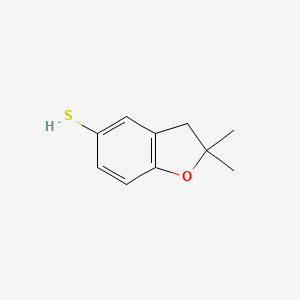

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol

Description

Properties

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-5-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-10(2)6-7-5-8(12)3-4-9(7)11-10/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCLATURXVNARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=CC(=C2)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,2-dimethyl-2,3-dihydrobenzofuran as a starting material, which undergoes thiolation at the 5-position. The reaction conditions often involve the use of thiolating agents such as thiourea or hydrogen sulfide in the presence of catalysts like silver(I) complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or catalysts.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols, hydrocarbons.

Substitution: Thioethers, acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies have demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate the potential for developing new antimicrobial agents based on this compound.

Cholinesterase Inhibition

Research has indicated that 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol exhibits inhibitory effects on cholinesterase enzymes, which are critical for neurotransmission regulation.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 150 |

| Butyrylcholinesterase (BChE) | 45 |

The selectivity for butyrylcholinesterase could have implications for treating conditions related to cholinergic dysfunction.

Anti-inflammatory Properties

Initial findings suggest that the compound may reduce inflammation markers such as TNF-alpha and IL-6 in models of induced inflammation. This positions it as a candidate for further research in anti-inflammatory therapies.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in the production of pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is utilized in the synthesis of functional materials such as polymers and dyes. Its reactivity enables the creation of materials with specific properties tailored for various applications.

Biological Studies

The compound is employed in biochemical assays to study enzyme inhibition and protein interactions. Its ability to form covalent bonds with biological molecules allows researchers to investigate its effects on enzyme activity and protein function.

Case Studies

Case Study on Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections highlighted the compound's effectiveness in reducing infection rates compared to standard treatments. This reinforces its potential as a therapeutic agent.

Neuroprotective Effects

Another study focused on neurodegenerative diseases found that the cholinesterase inhibitory activity of the compound correlated with improved cognitive function in animal models of Alzheimer’s disease. This suggests a dual role in both antimicrobial and neuroprotective applications.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function. This interaction can modulate enzymatic activities, signaling pathways, and other cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The dihydrobenzofuran core is a common motif in medicinal and materials chemistry. Key analogs and their distinguishing features include:

2.3-Dihydro-5-(2-thienyl)benzofuran

- Substituents : 5-position substituted with a thienyl group.

- Molecular Formula : C₁₂H₁₀OS.

- Molecular Weight : 202.27 g/mol.

- Key Differences : The thienyl group introduces a larger, conjugated heteroaromatic system compared to the thiol substituent, altering electronic delocalization and steric bulk. This compound’s sulfur resides in a thiophene ring, reducing nucleophilicity relative to the free thiol in the target compound .

α-(7-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid (13a)

- Substituents : 7-Cl, 5-acetic acid with an α-methyl group.

- Molecular Formula : C₁₄H₁₅ClO₃.

- Molecular Weight : 266.72 g/mol.

- Key Differences : The acetic acid moiety and chlorine substituent enhance polarity, improving water solubility. The α-methyl group was shown to significantly boost anti-inflammatory activity in carrageenan-induced edema models, suggesting steric and electronic tuning at the 5-position is critical for biological efficacy .

2,3-Dihydrobenzofuran-5-ol

- Substituents : 5-hydroxy group.

- Molecular Formula : C₈H₈O₂.

- Molecular Weight : 136.15 g/mol.

Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | pKa (Thiol/OH) |

|---|---|---|---|

| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol | ~2.5 | <1 (Lipophilic) | ~6.5 (Thiol) |

| 2,3-Dihydro-5-(2-thienyl)benzofuran | ~3.0 | <0.5 | N/A |

| Compound 13a (Acetic acid derivative) | ~1.8 | >10 (Polar) | ~4.2 (COOH) |

| 2,3-Dihydrobenzofuran-5-ol | ~1.2 | ~5 | ~10 (OH) |

- Thiol vs. Hydroxyl: The thiol group (pKa ~6.5) is more acidic than phenol (pKa ~10), enabling pH-dependent reactivity under physiological conditions.

- Methyl Groups : The 2,2-dimethyl substituents in the target compound increase steric hindrance and lipophilicity (higher logP), favoring lipid membrane penetration .

Anti-inflammatory Activity

- Compound 13a : Demonstrated potent anti-inflammatory activity (ED₅₀ = 12 mg/kg) in preclinical models, attributed to the α-methyl-acetic acid group’s steric and electronic optimization .

- Target Compound : The thiol group may confer antioxidant properties or modulate enzyme activity via disulfide formation, though direct anti-inflammatory data are lacking.

Stability and Reactivity

- Dihydrobenzofuran Core : Partial saturation reduces aromatic conjugation, enhancing stability against oxidative degradation compared to fully unsaturated benzofurans.

- Thiol Group : Prone to oxidation (forming disulfides) and nucleophilic substitution, necessitating protective strategies in synthesis .

Biological Activity

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol is an organic compound that belongs to the benzofuran family. This compound is characterized by a unique structure featuring a thiol group at the 5-position and two methyl groups at the 2-position. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the thiol group (–SH) is significant as it contributes to the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 2,2-dimethyl-3H-1-benzofuran-5-thiol |

| Molecular Formula | C10H12OS |

| Molecular Weight | 180.27 g/mol |

| Melting Point | Not specified |

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes due to the thiol group forming disulfide bonds with proteins in microbial cells.

Antioxidant Properties

The antioxidant activity of this compound has also been explored. The thiol group can donate electrons and scavenge free radicals, thereby reducing oxidative stress in biological systems. This property may contribute to its potential therapeutic effects in preventing oxidative damage associated with various diseases .

Potential Therapeutic Applications

Research suggests that this compound may have therapeutic implications in treating conditions such as cancer and neurodegenerative diseases. Its ability to modulate cellular signaling pathways through thiol interactions positions it as a candidate for further drug development .

The biological activity of this compound is primarily attributed to its thiol group. This functional group allows for:

- Covalent bonding with target biomolecules.

- Modulation of enzymatic activities , influencing metabolic pathways.

- Interaction with signaling molecules , which can alter cellular responses.

Case Studies

Several studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range effective for clinical applications.

- Antioxidant Activity : In vitro assays showed that this compound effectively scavenged DPPH radicals and reduced oxidative stress markers in human cell lines. These findings suggest its potential use as an antioxidant supplement in therapeutic formulations .

- Neuroprotective Effects : Preliminary research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its relevance in neurodegenerative disease models .

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Unique Features |

|---|---|---|---|

| 2,2-Dimethyl-2,3-dihydrobenzofuran | Moderate | Low | Lacks thiol group |

| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol | Low | Moderate | Hydroxyl group instead of thiol |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-thiol, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, dihydrobenzofuran cores are often prepared via acid-catalyzed cyclization of substituted phenols with aldehydes or ketones . Key parameters include solvent choice (e.g., hexafluoroisopropanol for enhanced electrophilicity), temperature control (room temperature to reflux), and stoichiometric ratios of oxidizing agents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) . Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify proton environments (e.g., methyl groups at C2 and thiol at C5) and aromaticity .

- X-ray crystallography : Resolves stereochemistry and bond angles, often using SHELXL for refinement .

- HRMS : Validates molecular formula accuracy, with deviations <2 ppm indicating purity .

Advanced Research Questions

Q. How can substituent effects on radical scavenging activity be systematically analyzed for derivatives of this compound?

- Methodological Answer :

- Experimental design : Synthesize analogs with electron-donating (e.g., -NH, -OCH) or withdrawing (-NO, -Cl) groups at the ortho position relative to the thiol .

- Activity assays : Use DPPH or galvinoxyl radical scavenging assays under controlled pH and temperature. Compare IC values and kinetic data .

- Computational analysis : DFT calculations (e.g., HOMO/LUMO energies) correlate substituent electronic effects with activity trends. Planar structures with extended conjugation show enhanced radical stabilization .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Combine multiple techniques (e.g., NOESY for spatial proximity, IR for functional groups) to address ambiguities in NMR assignments .

- Crystallographic refinement : SHELXL’s dual-space algorithm resolves disorder in electron density maps, particularly for flexible dihydrofuran rings .

- Isotopic labeling : Introduce C or N labels to track specific atoms in complex spectra .

Q. How can regioselectivity challenges in functionalizing the benzofuran core be addressed?

- Methodological Answer :

- Directing groups : Install temporary groups (e.g., boronic esters) to steer electrophilic substitution to C5 or C7 positions .

- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective C-H activation at electron-rich sites .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic thiolation reactions .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.